![molecular formula C14H22Cl2N2O2 B13743389 2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride CAS No. 20224-17-3](/img/structure/B13743389.png)
2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride is a chemical compound with the molecular formula C14H22Cl2N2O2 and a molecular weight of 321.243 g/mol. It is known for its unique structure, which includes a chloro-substituted aromatic ring and a diethylazanium group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of 2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride typically involves the reaction of 3-chloro-2-methylphenyl isocyanate with 2-(diethylamino)ethanol in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
化学反応の分析
2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学的研究の応用
2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride involves its interaction with specific molecular targets. The diethylazanium group can interact with various enzymes and receptors, modulating their activity. The chloro-substituted aromatic ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
類似化合物との比較
2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride can be compared with other similar compounds, such as:
- 2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-trimethylazanium;chloride
- 2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-methylazanium;chloride
These compounds share similar structural features but differ in the nature of the azanium group.
特性
CAS番号 |
20224-17-3 |
|---|---|
分子式 |
C14H22Cl2N2O2 |
分子量 |
321.2 g/mol |
IUPAC名 |
2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H21ClN2O2.ClH/c1-4-17(5-2)9-10-19-14(18)16-13-8-6-7-12(15)11(13)3;/h6-8H,4-5,9-10H2,1-3H3,(H,16,18);1H |
InChIキー |
OCQOORUHFZXKCQ-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCOC(=O)NC1=C(C(=CC=C1)Cl)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide](/img/structure/B13743312.png)
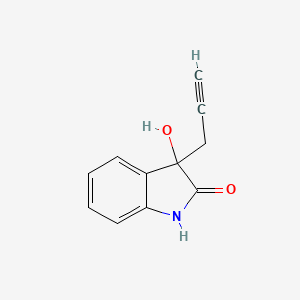
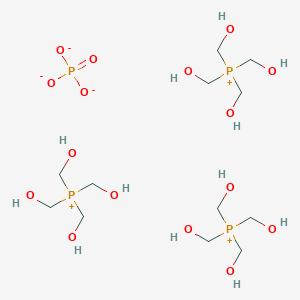
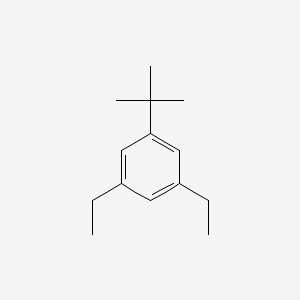
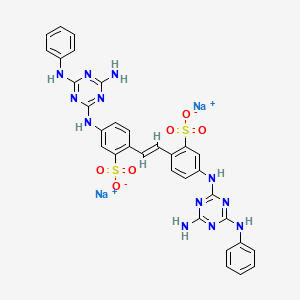
![2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B13743346.png)
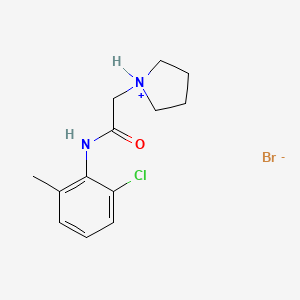
![Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-](/img/structure/B13743353.png)


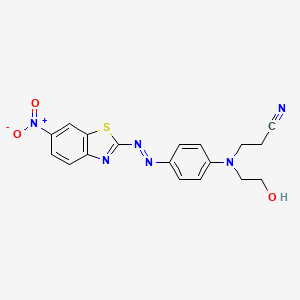
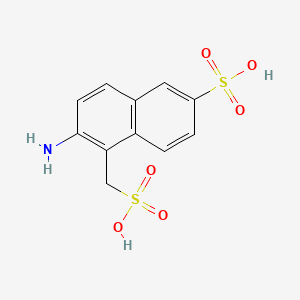
![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)

